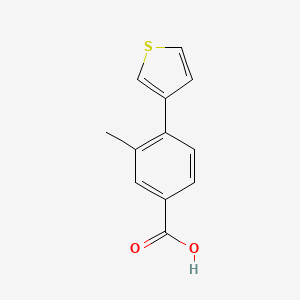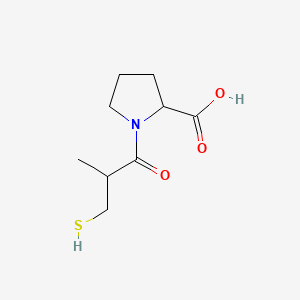
1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
“1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid” is also known as Captopril . It is a well-known drug that falls under the class of drugs called angiotensin-converting enzyme (ACE) inhibitors . It is the first orally active inhibitor of ACE, which is responsible for the conversion of inactive angiotensin I to the potent pressor peptide angiotensin II . It is widely used for the treatment of hypertension and congestive heart failure .
Synthesis Analysis
Captopril has been analyzed using ultra-high-performance liquid chromatography (UHPLC) equipment . The method was validated based on the ICH and USP guidelines .
Molecular Structure Analysis
The molecular formula of Captopril is C9H15NO3S . The structure of the molecule includes an L-proline group, which allows it to be more bioavailable within oral formulations . The thiol moiety within the molecule has been associated with two significant adverse effects: the hapten or immune response .
Chemical Reactions Analysis
The Captopril molecule starts to degrade after eight hours when in solution and also when being exposed to air by means of oxidation . The stability of the Captopril molecule was analytically tested under various pH and temperature conditions, in the presence of strong oxidizing agents, and under both natural light and ultra-violet (UV) light exposure .
Physical And Chemical Properties Analysis
The molecular weight of Captopril is 217.29 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, a component of captopril, has been studied for its crystal structures. Comparative studies of captopril and its dimer disulfide metabolite revealed significant insights into their molecular geometries and conformational properties. The proline ring in these compounds adopts different conformations, and intermolecular interactions create three-dimensional networks, highlighting the compound's structural significance (Bojarska et al., 2015).
Molecular Structure and Acidity Analysis
The molecular structure and acidity of this compound have been explored using computational methods. The study found that the compound exists in stable trans conformers in various states like solid, gas-phase, and aqueous solutions. The analysis provides valuable insights into the compound's stability and reactivity, which is crucial for its potential applications in scientific research (Remko et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of “1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid”, also known as Captopril , is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
By inhibiting ACE, Captopril disrupts the RAS pathway . This prevents the production of angiotensin II, reducing vasoconstriction and decreasing the secretion of aldosterone, a hormone that promotes sodium and water retention . The overall effect is a reduction in blood pressure and decreased workload on the heart .
Pharmacokinetics
Captopril has a bioavailability of 70-75%, meaning this proportion of the drug reaches systemic circulation intact after oral administration . It is metabolized in the liver and has an elimination half-life of approximately 1.9 hours . The primary route of excretion is through the kidneys .
Result of Action
The inhibition of ACE by Captopril leads to systemic vasodilation, reducing blood pressure . This makes it effective in treating conditions like hypertension and congestive heart failure . By reducing the workload on the heart, it can help prevent further heart damage in patients with heart conditions .
Action Environment
The action of Captopril can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach. Its excretion can be influenced by the function of the kidneys, which can be affected by the patient’s hydration status and age . Furthermore, the effectiveness of Captopril can be reduced by the use of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Direcciones Futuras
Captopril has established a position in the medical treatment for hypertension and congestive heart failure . It is a preferred drug amongst doctors, prescribed to patients who are chronically ill and require long-term treatment, due to its therapeutic benefits and because of its effectiveness, low price, and low toxicity . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring other potential therapeutic uses.
Propiedades
IUPAC Name |
1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRSMQSSFJEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860775 | |
| Record name | 1-(2-Methyl-3-sulfanylpropanoyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




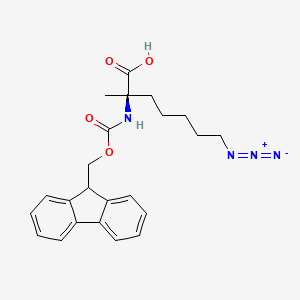
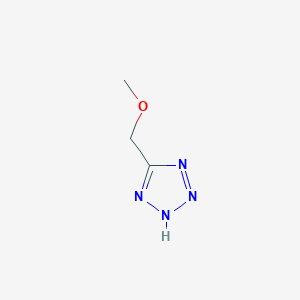
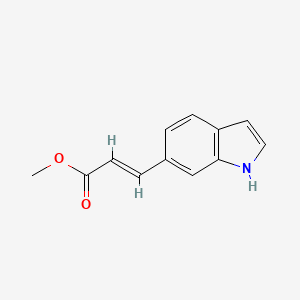

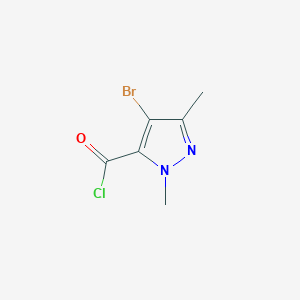
![Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate](/img/structure/B3089329.png)
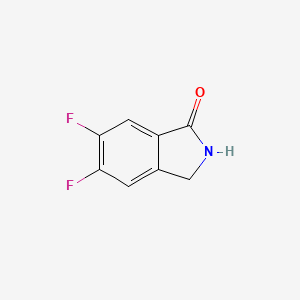
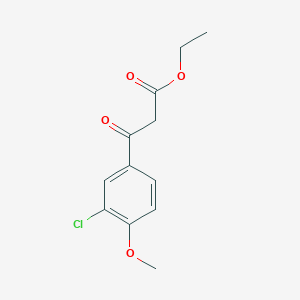
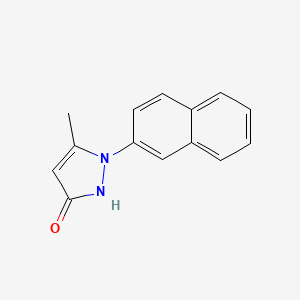
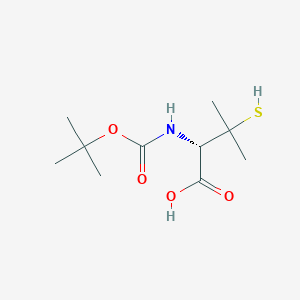
![[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B3089381.png)
